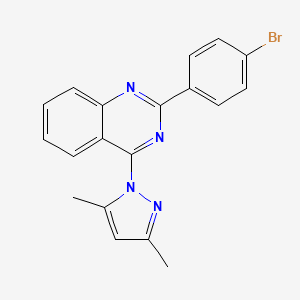![molecular formula C24H22N2O3 B3738574 3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide](/img/structure/B3738574.png)
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide
Vue d'ensemble
Description
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with an ethoxy group and a benzoxazole moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide typically involves the following steps:
Formation of Benzoxazole Moiety: The benzoxazole ring can be synthesized by the condensation of o-aminophenol with ethyl benzoate under acidic conditions.
Coupling Reaction: The benzoxazole derivative is then coupled with 4-aminobenzoic acid using a coupling reagent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP).
Ethoxylation: The final step involves the ethoxylation of the benzamide derivative using ethyl iodide in the presence of a base like potassium carbonate.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of automated systems for reagent addition and reaction monitoring would ensure consistent product quality.
Analyse Des Réactions Chimiques
Types of Reactions
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form an aldehyde or carboxylic acid.
Reduction: The benzamide moiety can be reduced to form an amine.
Substitution: The benzoxazole ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used under anhydrous conditions.
Substitution: Electrophilic reagents such as halogens (Cl₂, Br₂) or nitrating agents (HNO₃) can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of ethoxybenzaldehyde or ethoxybenzoic acid.
Reduction: Formation of ethoxybenzylamine.
Substitution: Formation of halogenated or nitrated derivatives of the benzoxazole ring.
Applications De Recherche Scientifique
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide has several scientific research applications:
Medicinal Chemistry: It can be explored as a potential drug candidate due to its benzamide structure, which is known for various pharmacological activities.
Material Science: The compound can be used in the development of organic semiconductors and light-emitting diodes (LEDs) due to its conjugated system.
Biological Studies: It can be used as a probe to study enzyme interactions and receptor binding due to its structural complexity.
Mécanisme D'action
The mechanism of action of 3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide would depend on its specific application. In medicinal chemistry, it may act by binding to specific receptors or enzymes, thereby modulating their activity. The benzamide moiety is known to interact with various biological targets, including dopamine receptors and histone deacetylases.
Comparaison Avec Des Composés Similaires
Similar Compounds
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Lacks the ethoxy group, which may affect its solubility and reactivity.
3-methoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide: Similar structure but with a methoxy group instead of an ethoxy group, which may influence its electronic properties and biological activity.
Uniqueness
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide is unique due to the presence of the ethoxy group, which can enhance its solubility and potentially improve its pharmacokinetic properties. The combination of the benzamide and benzoxazole moieties also provides a versatile scaffold for further functionalization and optimization in various applications.
Propriétés
IUPAC Name |
3-ethoxy-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22N2O3/c1-3-16-8-13-22-21(14-16)26-24(29-22)17-9-11-19(12-10-17)25-23(27)18-6-5-7-20(15-18)28-4-2/h5-15H,3-4H2,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APUUOTWGOTWZSR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl 7-bromo-5-{[(4-ethoxyphenyl)sulfonyl]amino}-2-methyl-1-benzofuran-3-carboxylate](/img/structure/B3738495.png)
![1-[(4-chlorophenyl)sulfonyl]-4-(3-phenylpropyl)piperazine](/img/structure/B3738501.png)
![N-[2-(4-tert-butylphenyl)-1,3-benzoxazol-5-yl]-3-methoxybenzamide](/img/structure/B3738505.png)
![4-[(4Z)-4-[[5-(3-chloro-4-methylphenyl)furan-2-yl]methylidene]-3-methyl-5-oxopyrazol-1-yl]benzenesulfonamide](/img/structure/B3738513.png)

![3,4-dichloro-N-{3-[(3-chlorobenzoyl)amino]phenyl}benzamide](/img/structure/B3738522.png)
![6-chloro-7-[(4-nitrophenyl)methoxy]-4-propyl-2H-chromen-2-one](/img/structure/B3738524.png)

![N-{5-[(4-ethylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-2-methylbenzamide](/img/structure/B3738555.png)
![4-{[5-(3-nitrophenoxy)-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl]methyl}benzoic acid](/img/structure/B3738557.png)
![N-[3-(1,3-benzoxazol-2-yl)phenyl]-4-ethoxy-3-nitrobenzamide](/img/structure/B3738568.png)

![N-[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-nitrobenzamide](/img/structure/B3738615.png)
![N-[2-hydroxy-1-(2-phenylethyl)indol-3-yl]iminobenzamide](/img/structure/B3738619.png)
